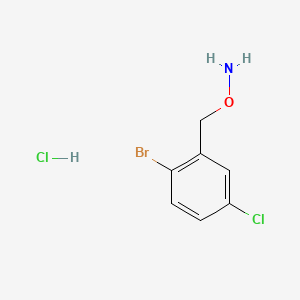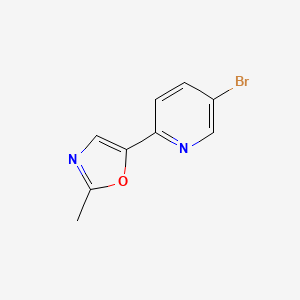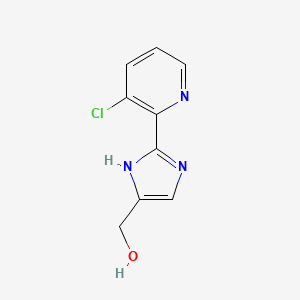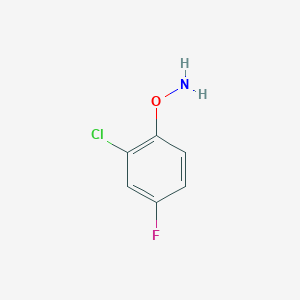![molecular formula C7H4ClN3O2 B13688290 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 7th position and a chlorine atom at the 6th position. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: N-oxides of the triazolopyridine ring.
Reduction: Dihydro derivatives of the triazolopyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its role in modulating enzyme activity and receptor binding.
Mécanisme D'action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13) |
Clé InChI |
CFSASFDMUUIPDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN2C1=NN=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)


![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)





![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)


